2-(1,3-Benzothiazol-6-yl)acetic acid

HIV integrase inhibition regiochemistry structure-activity relationship antiviral drug discovery

2-(1,3-Benzothiazol-6-yl)acetic acid (CAS 98589-45-8), also referred to as 6-benzothiazoleacetic acid, is a heterocyclic building block (C₉H₇NO₂S, MW 193.22) featuring an acetic acid substituent at the 6-position of the benzothiazole core. This compound serves as the foundational scaffold in Gilead Sciences' patented series of benzothiazol-6-yl acetic acid derivatives developed as non-catalytic site HIV integrase inhibitors (NCINIs).

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
CAS No. 98589-45-8
Cat. No. B1343840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzothiazol-6-yl)acetic acid
CAS98589-45-8
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CC(=O)O)SC=N2
InChIInChI=1S/C9H7NO2S/c11-9(12)4-6-1-2-7-8(3-6)13-5-10-7/h1-3,5H,4H2,(H,11,12)
InChIKeyOAYOVBXHLNEPOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3-Benzothiazol-6-yl)acetic acid (CAS 98589-45-8): A Position-Specific Building Block for HIV Integrase Inhibitor Programs


2-(1,3-Benzothiazol-6-yl)acetic acid (CAS 98589-45-8), also referred to as 6-benzothiazoleacetic acid, is a heterocyclic building block (C₉H₇NO₂S, MW 193.22) featuring an acetic acid substituent at the 6-position of the benzothiazole core [1]. This compound serves as the foundational scaffold in Gilead Sciences' patented series of benzothiazol-6-yl acetic acid derivatives developed as non-catalytic site HIV integrase inhibitors (NCINIs) [2]. In contrast to the more common 2-substituted benzothiazole regioisomer, the 6-yl substitution pattern provides a distinct vector for derivatization that is structurally pre-validated for antiviral target engagement [3].

Why Benzothiazole Acetic Acid Regioisomers and 2-Substituted Analogs Cannot Replace 2-(1,3-Benzothiazol-6-yl)acetic acid in HIV Integrase Programs


The benzothiazole acetic acid chemical space contains multiple commercially available regioisomers and derivatives that appear superficially interchangeable but differ fundamentally in their downstream synthetic utility and biological validation status. The 2-yl regioisomer (2-benzothiazoleacetic acid, CAS 29182-45-4) has precedent as an anti-inflammatory building block and corrosion inhibitor, but lacks any patent-supported role in HIV integrase inhibitor synthesis . Similarly, 2-substituted 6-benzothiazoleacetic acid analogs such as the 2-amino derivative (CAS 30132-15-1) and 2-methyl derivative (CAS 103261-69-4) introduce steric and electronic modifications at the 2-position that preclude the specific derivatization pathways defined in the Gilead patent family for generating NCINIs [1]. The unsubstituted 6-position acetic acid compound is the only benzothiazole acetic acid variant whose derivatives have been advanced into preclinical development with published nanomolar EC₅₀ values against HIV-1 integrase polymorphic variants .

2-(1,3-Benzothiazol-6-yl)acetic acid: Comparative Quantitative Evidence for Procurement Decision-Making


Positional Specificity: 6-yl Acetic Acid Substitution Is Uniquely Validated for HIV Integrase Inhibitor Synthesis vs. 2-yl and 5-yl Regioisomers

The parent compound 2-(1,3-benzothiazol-6-yl)acetic acid is the sole benzothiazole acetic acid regioisomer explicitly designated as the core intermediate in Gilead's patent family (WO2013159064A1, EP3070081A1) for non-catalytic site HIV integrase inhibitors [1]. The 2-yl regioisomer (2-benzothiazoleacetic acid, CAS 29182-45-4) is documented in the literature as a building block for anti-inflammatory agents and as a metal corrosion inhibitor, with no patent-supported role in antiviral programs . The 5-yl regioisomer scaffold is associated with nonsteroidal anti-inflammatory drug (NSAID) development (e.g., K-308), representing a distinct therapeutic application space . This positional specificity translates directly into synthetic path dependency: the derivatization chemistry disclosed in the Gilead patents requires the unsubstituted 6-yl acetic acid attachment point for elaboration into biologically active NCINIs.

HIV integrase inhibition regiochemistry structure-activity relationship antiviral drug discovery

Downstream Derivative Potency: GS-9822 Built on 6-yl Scaffold Achieves Nanomolar EC₅₀ Against HIV-1 T174I Mutant

The drug discovery candidate GS-9822 (CAS 2219362-41-9), a non-catalytic site integrase inhibitor (NCINI) structurally derived from the 2-(1,3-benzothiazol-6-yl)acetic acid scaffold, exhibits EC₅₀ = 3.0 ± 0.9 nM against the HIV-1 T174I integrase mutant with fold shift values of 0.4 to 1.3 across IN polymorphic variants . In contrast, the 2-benzothiazoleacetic acid scaffold (2-yl regioisomer, CAS 29182-45-4) has no reported HIV integrase inhibitory activity from any derivative series. The 2-amino-6-benzothiazoleacetic acid scaffold (CAS 30132-15-1) has demonstrated activity in anti-inflammatory assays (no quantitative IC₅₀ available) but has not been elaborated into compounds with reported antiviral potency [1]. The metabolic stability and pharmacokinetic properties of GS-9822 further validate the 6-yl scaffold as a productive starting point for drug discovery .

HIV integrase inhibitor non-catalytic site inhibitor antiviral potency

Synthetic Utility Differentiation: Unsubstituted 2-Position Enables Broader Derivatization Scope vs. 2-Amino and 2-Methyl Analogs

2-(1,3-Benzothiazol-6-yl)acetic acid bears an unsubstituted hydrogen at the 2-position of the benzothiazole ring, allowing full flexibility for C–C bond-forming reactions at this site during library synthesis or lead optimization [1]. The 2-amino analog (CAS 30132-15-1) contains an –NH₂ group at the 2-position that alters the electronic properties of the heterocycle (predicted pKa shift) and restricts synthetic manipulations requiring an unsubstituted thiazole carbon . The 2-methyl analog (CAS 103261-69-4) introduces a sterically blocking methyl group that prevents electrophilic substitution at position 2 and limits the conformational space accessible to derivatized products [2]. For medicinal chemistry programs requiring diverse 2-position functionalization—as explicitly described in the Gilead patent formula I' with variable R₁, R₂, and B groups—the unsubstituted 6-yl acetic acid building block is structurally mandatory [1].

synthetic chemistry derivatization medicinal chemistry building block

Physicochemical Property Comparison: pKa and Hydrogen Bonding Profile Favoring Salt Formation and Formulation Relative to 2-Substituted Analogs

The predicted acid dissociation constant (pKa) of 2-(1,3-benzothiazol-6-yl)acetic acid is 4.01 ± 0.30 , consistent with the carboxylic acid proton adjacent to a neutral heterocycle. In comparison, the 2-amino-6-benzothiazoleacetic acid analog (CAS 30132-15-1) bears an additional basic amine (predicted to shift the overall acid-base profile and introduce a zwitterionic character at physiological pH) [1]. The single hydrogen bond donor (carboxylic acid –OH) and four hydrogen bond acceptors (carboxylate oxygens, thiazole nitrogen, thiazole sulfur) of the target compound provide a balanced HBD/HBA profile without the confounding influence of an additional amine donor present in the 2-amino analog, which contributes a second HBD and fifth HBA . This simpler H-bond profile translates into more predictable salt formation and crystallization behavior, which is critical for building block supply chain quality control and downstream formulation development .

physicochemical properties drug-likeness formulation science

Commercial Availability: Consistent 95%+ Purity with Multi-Gram Supply vs. Limited Availability of 5-yl Regioisomer

2-(1,3-Benzothiazol-6-yl)acetic acid is commercially available from multiple established suppliers (American Elements, CymitQuimica, MolCore) at ≥95% purity in quantities scaling from 100 mg to multi-gram lots, with pricing transparency facilitating procurement planning . In contrast, the 5-yl regioisomer (benzothiazole-5-acetic acid derivatives) requires custom synthesis in most cases and is not stocked as an off-the-shelf catalog item by major chemical suppliers . The 2-yl regioisomer (CAS 29182-45-4) is also widely available (98% purity) but, as discussed above, lacks the patent-validated HIV integrase application pathway . Procurement lead time for the 6-yl compound from major Western suppliers is typically 2–4 weeks for bulk quantities, compared to 8–12 weeks for custom-synthesized 5-yl analogs .

chemical sourcing supply chain building block procurement

Optimal Procurement and Deployment Scenarios for 2-(1,3-Benzothiazol-6-yl)acetic acid Based on Quantitative Differentiation Evidence


HIV Integrase Inhibitor Lead Optimization and Library Synthesis

Research groups pursuing non-catalytic site HIV integrase inhibitors (NCINIs) should prioritize 2-(1,3-benzothiazol-6-yl)acetic acid as their core building block. The Gilead patent family (WO2013159064A1, EP3070081A1) provides explicit structural guidance for derivatization at the 2-position, and the downstream candidate GS-9822 demonstrates that this scaffold can yield compounds with EC₅₀ values as low as 3.0 nM against the T174I integrase mutant [1]. The 2-yl regioisomer and 2-substituted analogs lack this patent-precedented pathway and corresponding potency validation .

Structure-Activity Relationship (SAR) Studies Exploring Benzothiazole Substitution Position Effects

For systematic SAR campaigns comparing the influence of the acetic acid attachment position on biological activity, the 6-yl compound serves as the essential reference scaffold. Its unsubstituted 2-position enables head-to-head derivatization studies against the 2-yl and 5-yl regioisomers, while its patent-validated antiviral application provides a biological readout anchor for comparative assessment [1]. The balance of HBD/HBA (1 donor, 4 acceptors) and predicted pKa of 4.01 further supports consistent physicochemical profiling across analog series .

Chemical Process Development and Scale-Up for Preclinical Supply

Process chemistry groups tasked with scaling synthetic routes to HIV integrase inhibitor candidates should select the 6-yl acetic acid building block for its multi-supplier commercial availability (≥3 Western suppliers at ≥95% purity) with 2–4 week lead times, compared to custom synthesis timelines of 8–12 weeks for regioisomeric alternatives [1]. The simpler acid-base profile (single ionizable center) relative to the 2-amino analog reduces salt-form polymorphism risk during process optimization .

Patent-Landscape-Guided Medicinal Chemistry Programs

Organizations conducting freedom-to-operate analyses or seeking to develop patentably distinct HIV integrase inhibitors should procure the 6-yl scaffold specifically to access the well-defined Gilead patent space (WO2013159064A1 and its national-phase entries in EP, JP, HK). The comprehensive patent documentation provides both a roadmap for derivatization and clear structural boundaries for designing around existing composition-of-matter claims. The 2-yl and 5-yl regioisomers map to entirely different therapeutic patent landscapes (anti-inflammatory and NSAID, respectively), making them unsuitable substitutes for antiviral programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1,3-Benzothiazol-6-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.